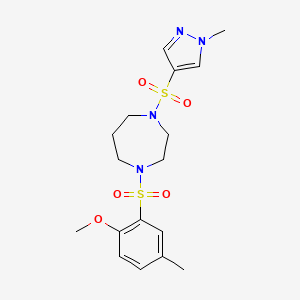

1-((2-methoxy-5-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Beschreibung

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS: 2034402-86-1) is a diazepane derivative featuring dual sulfonyl groups attached to its 1,4-diazepane core. Its molecular formula is C₁₇H₂₄N₄O₅S₂ (MW: 428.5263 g/mol), with a structure characterized by a seven-membered diazepane ring substituted at positions 1 and 4 by a 2-methoxy-5-methylphenylsulfonyl group and a 1-methylpyrazole-4-sulfonyl group, respectively . The compound is primarily utilized in research settings, with commercial availability for non-human applications .

Eigenschaften

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O5S2/c1-14-5-6-16(26-3)17(11-14)28(24,25)21-8-4-7-20(9-10-21)27(22,23)15-12-18-19(2)13-15/h5-6,11-13H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTPHRBPCCKRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound is characterized by the following structural features:

- Sulfonamide moieties : These groups are known for their diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

- Diazepane ring : This cyclic structure may contribute to the compound's ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane exhibit significant anticancer properties. For instance, related imidazole derivatives have shown potent activity against various cancer cell lines, with IC50 values often below 10 µM . The mechanism of action typically involves the inhibition of tubulin polymerization and interference with cancer cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | Tubulin inhibition |

| Compound B | MCF-7 (Breast) | 3.0 | EGFR inhibition |

| Target Compound | Various | TBD | TBD |

Antimicrobial Activity

The sulfonamide group is historically associated with antimicrobial activity. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. For example, studies on sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Inhibitors of cyclooxygenase (COX) enzymes are crucial in managing inflammation. Similar compounds have demonstrated selective inhibition of COX-2, suggesting potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study involving a series of sulfonamide-containing diazepanes demonstrated that modifications to the sulfonamide moiety significantly enhanced anticancer activity. The lead compound exhibited an IC50 value of 7 µM against the A549 lung cancer cell line and was found to induce apoptosis through caspase activation .

Study 2: Antimicrobial Screening

A screening of various sulfonamide derivatives revealed that those with a diazepane core showed enhanced antibacterial activity compared to traditional sulfonamides. The target compound was effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 15 µg/mL .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its 1,4-diazepane core and dual sulfonyl substitutions . Below is a comparison with structurally related compounds from the literature:

Key Observations :

- Sulfonyl Groups: The target compound’s dual sulfonyl groups distinguish it from coumarin- or tetrazole-substituted diazepines ().

- Pyrazole vs.

- Diazepane vs. Diazepine : The seven-membered diazepane core offers conformational flexibility compared to six-membered benzodiazepines (), which could impact binding to biological targets like GABA receptors or kinases .

Pharmacological Potential (Inferred)

- Pyrazole Derivatives () : Pyrazole-containing compounds exhibit analgesic properties, suggesting that the target’s pyrazole sulfonyl group may align with bioactivity in pain or inflammation pathways .

- Triazolone Derivatives () : Structural similarities (e.g., sulfonyl groups) hint at possible antifungal or antimicrobial applications, though direct evidence for the target compound is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.